6alpha-Hydroxylycopodine
Overview
Description
6alpha-Hydroxylycopodine is a natural alkaloid compound found in certain species of the Lycopodium genus, particularly in club mosses. This compound belongs to the lycopodine-type alkaloids, which are known for their complex structures and significant biological activities. This compound has garnered interest due to its potential pharmacological properties, including acetylcholinesterase inhibitory activity .
Scientific Research Applications
6alpha-Hydroxylycopodine has several scientific research applications across various fields:
Chemistry: It serves as a starting material for the synthesis of other important natural products and alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6alpha-Hydroxylycopodine is primarily achieved through extraction from natural sources. The process involves collecting parts of the Lycopodium plant that contain the compound, followed by extraction, separation, and purification steps. The compound is typically isolated using normal-phase silica gel, RP-18 silica gel, and Sephadex LH-20 chromatography .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and low natural abundance. The primary method remains extraction from natural sources, although some studies have explored artificial synthesis. synthetic methods are still relatively difficult and not widely adopted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6alpha-Hydroxylycopodine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Halogenation reactions, such as bromination, can be performed using bromine in chloroform.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as bromolycopodine and other halogenated compounds .
Mechanism of Action
The mechanism of action of 6alpha-Hydroxylycopodine involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are common .
Comparison with Similar Compounds
6alpha-Hydroxylycopodine is unique among lycopodine-type alkaloids due to its specific hydroxylation pattern. Similar compounds include:
Lycopodine: Another lycopodine-type alkaloid with a similar core structure but lacking the hydroxyl group at the 6alpha position.
Lycodine: A related alkaloid with different substitution patterns and biological activities.
Huperzine A: Known for its potent acetylcholinesterase inhibitory activity, similar to this compound.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
(1R,2R,10S,12S,13R,15R)-12-hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-10-8-11-12-4-2-6-17-7-3-5-13(15(19)14(11)18)16(12,17)9-10/h10-14,18H,2-9H2,1H3/t10-,11-,12-,13-,14+,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIZLLPREQJRKH-GXVXIZHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCCN4C3(C1)C(CCC4)C(=O)C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H]3CCCN4[C@@]3(C1)[C@H](CCC4)C(=O)[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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